

# Gadopiclenol-Enhanced Imaging: A Statistical Deep Dive into Reader Preference and Image Quality

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | Gadopiclenol |           |  |  |
| Cat. No.:            | B1258881     | Get Quote |  |  |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Gadopiclenol**-enhanced magnetic resonance imaging (MRI) with other gadolinium-based contrast agents (GBCAs). Through a detailed analysis of key clinical trial data, this document illuminates reader preferences and quantitative image quality metrics, offering valuable insights for clinical research and development.

A critical aspect of evaluating a new contrast agent is the assessment of how radiologists, the end-users, perceive the resulting images. This guide synthesizes findings from major clinical studies, primarily the PICTURE and PROMISE trials, to provide a robust statistical analysis of reader preference for images enhanced with **Gadopiclenol** compared to those enhanced with other GBCAs, most notably Gadobutrol.

# Quantitative Comparison of Reader Preference and Image Quality

The following tables summarize the key quantitative data from pivotal clinical trials comparing **Gadopiclenol** to the widely used GBCA, Gadobutrol. These studies were designed as crossover trials, where each patient received both contrast agents at different times, allowing for a direct intra-individual comparison.

#### **Reader Preference**



Reader preference studies are a cornerstone in evaluating the diagnostic utility of a new contrast agent. In these studies, experienced radiologists, blinded to the administered agent, express their preference for one set of images over another based on overall diagnostic quality.

| Clinica<br>I Trial                                   | Compa<br>rison                                                                       | Reader 1 Prefer ence for Gadop iclenol | Reader 2 Prefer ence for Gadop iclenol | Reader 3 Prefer ence for Gadop iclenol | No<br>Prefer<br>ence                                                            | Reader 1 Prefer ence for Compa rator | Reader 2 Prefer ence for Compa rator | Reader 3 Prefer ence for Compa rator |
|------------------------------------------------------|--------------------------------------------------------------------------------------|----------------------------------------|----------------------------------------|----------------------------------------|---------------------------------------------------------------------------------|--------------------------------------|--------------------------------------|--------------------------------------|
| PICTU<br>RE<br>(CNS<br>Imaging<br>)[1][2]<br>[3]     | Gadopi<br>clenol<br>(0.05<br>mmol/k<br>g) vs.<br>Gadobu<br>trol (0.1<br>mmol/k<br>g) | 44.8%                                  | 54.4%                                  | 57.3%                                  | 40.7% (Reader 1), 21.6% (Reader 2), 23.2% (Reader 3)                            | 14.5%                                | 24.1%                                | 19.5%                                |
| PROMI<br>SE<br>(Body<br>Imaging<br>)[4][5]<br>[6][7] | Gadopi<br>clenol<br>(0.05<br>mmol/k<br>g) vs.<br>Gadobu<br>trol (0.1<br>mmol/k<br>g) | -                                      | -                                      | -                                      | 75% - 83% of cases showed no prefere nce betwee n the two agents. [4][5][6] [7] | -                                    | -                                    | -                                    |



Note: In the PROMISE trial, the high percentage of "no preference" indicates that **Gadopiclenol** at half the dose was considered non-inferior to the full dose of Gadobutrol for body imaging.

### **Qualitative Image Assessment: Lesion Visualization**

Blinded readers scored various aspects of lesion visualization on a predefined scale (e.g., 1=poor to 4=excellent). The primary endpoint in these studies was often the non-inferiority of **Gadopiclenol** at half the dose to the standard dose of the comparator.

| Clinical Trial                     | Comparison                                                        | Lesion Border<br>Delineation | Lesion Internal<br>Morphology | Contrast<br>Enhancement   |
|------------------------------------|-------------------------------------------------------------------|------------------------------|-------------------------------|---------------------------|
| PICTURE (CNS<br>Imaging)[1][4]     | Gadopiclenol<br>(0.05 mmol/kg)<br>vs. Gadobutrol<br>(0.1 mmol/kg) | Non-inferior (p < 0.0001)    | Non-inferior (p < 0.0001)     | Non-inferior (p < 0.0001) |
| PROMISE (Body<br>Imaging)[4][5][7] | Gadopiclenol<br>(0.05 mmol/kg)<br>vs. Gadobutrol<br>(0.1 mmol/kg) | Non-inferior (p < 0.001)     | Non-inferior (p < 0.001)      | Non-inferior (p < 0.001)  |

# **Quantitative Image Analysis**

Objective quantitative metrics provide an unbiased assessment of image quality. These measurements are typically performed by placing regions of interest (ROIs) on the enhanced lesion and surrounding tissue.



| Clinical Trial                 | Comparison                                                        | Lesion-to-<br>Background<br>Ratio (LBR)                                        | Percentage<br>(%)<br>Enhancement                                | Contrast-to-<br>Noise Ratio<br>(CNR)                                |
|--------------------------------|-------------------------------------------------------------------|--------------------------------------------------------------------------------|-----------------------------------------------------------------|---------------------------------------------------------------------|
| PICTURE (CNS Imaging)[1][2][3] | Gadopiclenol<br>(0.05 mmol/kg)<br>vs. Gadobutrol<br>(0.1 mmol/kg) | Higher with Gadopiclenol for all 3 readers (p < 0.0001)                        | Higher with Gadopiclenol for all 3 readers (p < 0.0001)         | Higher with Gadopiclenol for 2 of 3 readers (p=0.02 and p < 0.0001) |
| PROMISE (Body<br>Imaging)[5]   | Gadopiclenol<br>(0.05 mmol/kg)<br>vs. Gadobutrol<br>(0.1 mmol/kg) | No significant difference between the two agents for all three reading groups. | Higher with Gadopiclenol for 2 of 3 reading groups (p < 0.001). | Not reported as a primary outcome.                                  |

# **Experimental Protocols**

The data presented in this guide are derived from meticulously designed clinical trials. Understanding the methodologies employed is crucial for interpreting the results.

# **Study Design: Crossover Methodology**

Both the PICTURE and PROMISE trials utilized a randomized, double-blind, intra-individual crossover design.[1][5] This robust methodology allows each patient to serve as their own control, minimizing inter-patient variability and increasing the statistical power of the comparison.





Click to download full resolution via product page

Crossover study design for comparing **Gadopiclenol** and Gadobutrol.



### **Image Evaluation Workflow**

The evaluation of the MRI scans was conducted by multiple, independent, and blinded radiologists with expertise in the specific body region being assessed.[1][5] This multi-reader paradigm is essential for assessing the generalizability of the findings and reducing individual reader bias.



Click to download full resolution via product page

Workflow for the blinded reader evaluation of MR images.

# **Statistical Analysis of Reader Preference**



The statistical analysis in these crossover trials was designed to assess the non-inferiority of **Gadopiclenol** at a lower dose compared to the standard dose of Gadobutrol. For reader preference, the analysis typically involves comparing the proportions of preference for each agent. A generalized linear mixed model or similar statistical tests are often employed to analyze the differences in quantitative and qualitative scores, accounting for the paired nature of the data and the variability between readers.[6] The primary goal is to determine if the lower limit of the 95% confidence interval for the difference in scores is above a pre-specified non-inferiority margin.[1][5]

# **Broader Context: Comparison with Other GBCAs**

While the most robust data for **Gadopiclenol** is in comparison to Gadobutrol, it is helpful to understand the relative performance of Gadobutrol against other commonly used GBCAs to provide a more comprehensive picture.

- Gadobutrol vs. Gadoterate Meglumine: Studies comparing these two macrocyclic GBCAs
  have shown that while both provide good to excellent image quality, Gadobutrol may offer
  slightly higher quantitative enhancement in some scenarios. However, for overall lesion
  visualization and characterization, the differences are often not statistically significant, with a
  high degree of "no preference" expressed by readers.
- Gadobutrol vs. Gadobenate Dimeglumine: In some comparative studies, Gadobenate
   Dimeglumine has demonstrated advantages in terms of greater signal intensity and contrast
   enhancement, which has been attributed to its higher relaxivity. This has led to a reader
   preference for Gadobenate Dimeglumine in certain clinical applications.

Given that **Gadopiclenol** has demonstrated non-inferiority and, in some quantitative measures, superiority to Gadobutrol at half the dose, it is positioned favorably within the landscape of available GBCAs. Its high relaxivity is a key factor in achieving excellent image quality with a reduced gadolinium dose.

## Conclusion

The statistical analysis of reader preference and image quality from pivotal clinical trials consistently demonstrates that **Gadopiclenol** at a dose of 0.05 mmol/kg is non-inferior to Gadobutrol at a dose of 0.1 mmol/kg for both central nervous system and body MRI.[1][4][5][7]



In CNS imaging, a majority of blinded readers preferred the images obtained with **Gadopiclenol**, a preference supported by superior quantitative metrics in lesion-to-background ratio and percentage enhancement.[1][2][3][4] For body imaging, the high rate of "no preference" underscores the comparable diagnostic quality of half-dose **Gadopiclenol** to full-dose **Gadobutrol**.[4][5][6][7] These findings, supported by robust experimental designs and detailed statistical analysis, provide compelling evidence for the efficacy and diagnostic utility of **Gadopiclenol**-enhanced MRI for researchers, scientists, and drug development professionals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and Safety of Gadopiclenol for Contrast-Enhanced MRI of the Central Nervous System: The PICTURE Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Gadopiclenol for Contrast-Enhanced MRI of the Central Nervous System: The PICTURE Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Overview of the Efficacy and Safety of Gadopiclenol: A New Contrast Agent for MRI of the CNS and Body PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. appliedradiology.com [appliedradiology.com]
- To cite this document: BenchChem. [Gadopiclenol-Enhanced Imaging: A Statistical Deep Dive into Reader Preference and Image Quality]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1258881#statistical-analysis-of-reader-preference-for-gadopiclenol-enhanced-images]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com